7-Chloroquinoline-6-carbaldehyde
Overview
Description
7-Chloroquinoline-6-carbaldehyde is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chloro group at the 7th position and an aldehyde group at the 6th position makes this compound a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
Target of Action
7-Chloroquinoline-6-carbaldehyde is a derivative of quinoline, a class of compounds that have been extensively studied for their biological activity . Quinoline and its derivatives, including this compound, primarily target heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme to non-toxic hemazoin .
Mode of Action
The compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme within the parasite . The downstream effects include the death of the parasite and the subsequent clearance of the infection.
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and widely distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The primary molecular effect of this compound is the inhibition of heme polymerase, leading to the accumulation of toxic heme in the parasite . On a cellular level, this results in the death of the Plasmodium species, effectively clearing the malarial infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-6-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave irradiation has also been explored to enhance reaction rates and yields while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 7-Chloroquinoline-6-carboxylic acid.
Reduction: 7-Chloroquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloroquinoline-6-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoline-4-carbaldehyde
- 7-Chloroquinoline-5-carbaldehyde
Comparison: 7-Chloroquinoline-6-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which influence its reactivity and biological activity
Properties
IUPAC Name |
7-chloroquinoline-6-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNMUUZCAQMJLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670686 | |
Record name | 7-Chloroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916812-06-1 | |
Record name | 7-Chloroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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